molecular formula C10H11FO B13718674 4-Cyclopropyl-2-fluoroanisole

4-Cyclopropyl-2-fluoroanisole

Cat. No.: B13718674
M. Wt: 166.19 g/mol
InChI Key: OYTNTAOHATXEBB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoroanisole is an organic compound with the molecular formula C10H11FO It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom and a cyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluoroanisole typically involves the cyclopropylation of 2-fluoroanisole. One common method is the reaction of 2-fluoroanisole with cyclopropyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluoroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropyl-2-fluoroanisole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoroanisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The cyclopropyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

    4-Fluoroanisole: Similar structure but lacks the cyclopropyl group.

    2-Fluoroanisole: Fluorine atom is positioned differently on the benzene ring.

    Cyclopropyl anisole: Lacks the fluorine atom.

Uniqueness: 4-Cyclopropyl-2-fluoroanisole is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-10-5-4-8(6-9(10)11)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OYTNTAOHATXEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2)F

Origin of Product

United States

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